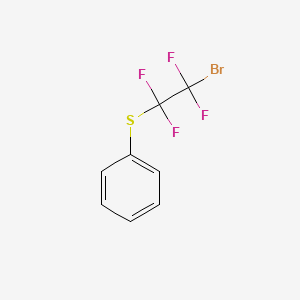

(2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of (2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane follows established International Union of Pure and Applied Chemistry nomenclature conventions for organosulfur compounds containing halogenated alkyl substituents. The compound bears the Chemical Abstracts Service registry number 83015-33-2, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry name specifically designates this molecule as [(2-Bromo-1,1,2,2-tetrafluoroethyl)sulfanyl]benzene, reflecting the systematic approach to naming complex organofluorine compounds.

Alternative nomenclature systems have also been employed to describe this compound, including the designation Phenylsulfanyltetrafluorobromoethane. This alternative naming convention emphasizes the phenyl group attachment to the sulfur center and the tetrafluorobromoethane substituent. The compound is also referenced in chemical literature using the simplified molecular representation PhS(CF2)2Br, which clearly illustrates the connectivity between the phenyl group, sulfur atom, and the dibrominated tetrafluoroethyl moiety.

The systematic identification extends to various structural representations, including the Simplified Molecular Input Line Entry System notation C1=CC=C(C=C1)SC(C(F)(F)Br)(F)F and the International Chemical Identifier InChI=1S/C8H5BrF4S/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H. These standardized representations facilitate accurate identification and database searches across different chemical information systems.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 83015-33-2 |

| Molecular Formula | C8H5BrF4S |

| International Union of Pure and Applied Chemistry Name | [(2-Bromo-1,1,2,2-tetrafluoroethyl)sulfanyl]benzene |

| Alternative Name | Phenylsulfanyltetrafluorobromoethane |

| Molecular Weight | 289.09 g/mol |

| International Chemical Identifier Key | ACKRNLPIVVTRML-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits a complex three-dimensional arrangement characterized by the tetrahedral coordination around the carbon atoms within the tetrafluoroethyl moiety and the specific spatial orientation of the phenyl group relative to the fluoroalkyl chain. X-ray crystallographic analyses have provided detailed insights into the precise atomic positions and bond geometries, revealing important conformational preferences that influence the compound's reactivity and physical properties.

Crystallographic studies of related tetrafluoroethylene-containing compounds have demonstrated significant conformational variations at the nitrogen-tetrafluoroethyl units, with observations of both anti-periplanar and gauche arrangements depending on the nature of substituents attached to the tetrafluoroethyl group. In the case of this compound, the molecular structure features a tetrahedral arrangement around the carbon atoms bonded to the bromine and fluorine substituents, with the phenyl group introducing additional steric effects that significantly influence the compound's overall reactivity profile.

The conformational analysis reveals that the presence of the phenyl sulfane moiety creates specific geometric constraints that affect the rotational freedom around the carbon-sulfur bond. These steric interactions result in preferred conformational states that can be characterized through various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and computational modeling approaches. The tetrafluoroethyl segment exhibits restricted rotation due to the significant steric bulk of the fluorine atoms and the bromine substituent.

Single crystal X-ray diffraction measurements have been employed to determine the precise molecular geometry of related fluoroalkylated compounds, providing valuable reference data for understanding the structural characteristics of this class of molecules. The crystallographic data reveals specific bond lengths and angles that are characteristic of fluoroalkyl sulfides, contributing to the overall understanding of structure-property relationships in these systems.

Table 2: Geometric Parameters from Crystallographic Analysis

| Bond Type | Typical Length (Å) | Angle | Typical Value (°) |

|---|---|---|---|

| Carbon-Sulfur | 1.82-1.85 | Carbon-Sulfur-Carbon | 100-105 |

| Carbon-Fluorine | 1.35-1.38 | Fluorine-Carbon-Fluorine | 108-112 |

| Carbon-Bromine | 1.94-1.98 | Carbon-Carbon-Sulfur | 110-115 |

| Sulfur-Carbon (aromatic) | 1.77-1.80 | Sulfur-Carbon-Carbon | 109-114 |

Electronic Structure and Bonding Interactions

The electronic structure of this compound is characterized by a complex interplay of bonding interactions involving the sulfur center, the highly electronegative fluorine atoms, and the aromatic phenyl system. The compound exhibits distinctive electronic properties that arise from the combination of electron-withdrawing fluorine substituents and the electron-donating capabilities of the phenyl group through the sulfur linkage. These electronic characteristics contribute significantly to the compound's behavior as a radical source and its utility in various synthetic transformations.

The sulfur atom in this molecule adopts a coordination environment that reflects typical organosulfur bonding patterns, with the sulfur-carbon bonds to both the aromatic phenyl group and the fluoroalkyl chain exhibiting different electronic characteristics. The sulfur-phenyl bond benefits from potential orbital overlap between sulfur d-orbitals and the aromatic π-system, while the sulfur-tetrafluoroethyl bond is significantly influenced by the strong electron-withdrawing effects of the adjacent fluorine atoms. This electronic asymmetry around the sulfur center creates unique reactivity patterns that distinguish this compound from other organosulfur molecules.

Computational studies of similar fluoroalkyl sulfur compounds have revealed important insights into the electronic distribution and bonding characteristics. The presence of multiple fluorine atoms creates significant electron density polarization, with the fluorine atoms withdrawing electron density from the carbon framework and indirectly affecting the electronic properties of the sulfur center. This electronic structure contributes to the compound's classification as a fluoroalkylbromide and its effectiveness as a radical source for the phenylsulfanyltetrafluoroethyl moiety.

The molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the combined effects of the electron-rich aromatic system and the electron-deficient fluoroalkyl segment. This electronic structure facilitates homolytic cleavage of the carbon-bromine bond under appropriate reaction conditions, generating reactive radical species that can participate in various addition and substitution reactions.

Bond length comparisons with related sulfur-containing molecules demonstrate that the sulfur-fluoroalkyl bond lengths are typically within the range of 1.82-1.85 Å, while maintaining standard aromatic carbon-sulfur bond distances of approximately 1.77-1.80 Å. These bond length variations reflect the different electronic environments created by the substituent groups and provide insight into the relative bond strengths and reactivity patterns.

Comparative Analysis with Related Fluoroalkyl Sulfides

The structural and electronic characteristics of this compound can be effectively understood through comparison with related fluoroalkyl sulfide compounds that share similar structural motifs or functional group arrangements. These comparative analyses reveal important trends in molecular properties, reactivity patterns, and synthetic utility that are characteristic of fluoroalkyl sulfur compounds as a distinct chemical class.

Comparative studies with simpler fluoroalkyl sulfides, such as 1-bromo-2-methylsulfanylethane, demonstrate the significant impact of fluorine substitution on molecular properties. While 1-bromo-2-methylsulfanylethane exhibits a molecular weight of 155.057 g/mol and contains only one bromine substituent, the tetrafluoro analog shows substantially different physical and chemical properties due to the presence of multiple fluorine atoms. The boiling point differences between these compounds illustrate the profound effect of fluorine substitution on intermolecular interactions and molecular stability.

Analysis of related tetrafluoroethylene-containing compounds reveals important structural trends that extend beyond simple sulfur derivatives. Compounds incorporating tetrafluoroethylene bridges in various molecular frameworks exhibit enhanced thermal stability and unique conformational preferences that can be attributed to the rigid, electron-deficient nature of the perfluorinated ethylene unit. These observations support the understanding that this compound benefits from similar stabilizing effects arising from its fluoroalkyl substituent.

The comparison with sulfur-based fluorination reagents provides additional context for understanding the reactivity patterns of fluoroalkyl sulfides. Sulfur tetrafluoride derivatives and related compounds demonstrate that sulfur-fluorine bonding interactions create unique electronic environments that significantly influence molecular reactivity. The systematic progression from sulfur difluoride through sulfur hexafluoride shows clear trends in bond lengths, stability, and reactivity that help explain the behavior of organofluorine sulfur compounds.

Table 3: Comparative Analysis of Fluoroalkyl Sulfide Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Primary Application |

|---|---|---|---|---|

| This compound | C8H5BrF4S | 289.09 | Tetrafluoroethyl-phenyl sulfide | Radical synthon |

| 1-bromo-2-methylsulfanylethane | C3H7BrS | 155.057 | Simple alkyl sulfide | Synthetic intermediate |

| Benzyl(1,1,2,2-tetrafluoroethyl)sulfane | C9H8F4S | 224.22 | Tetrafluoroethyl-benzyl sulfide | Fluoroalkyl transfer |

| Perfluoroethyl hypochlorothioite | C2ClF5S | 182.53 | Perfluorinated sulfenyl chloride | Electrophilic reagent |

Mechanistic studies of fluoroalkyl sulfide reactivity reveal that the presence of electron-withdrawing fluorine substituents significantly enhances the stability of radical intermediates formed during bond cleavage reactions. This enhanced radical stability is particularly important for this compound, as it facilitates the generation of persistent tetrafluoroethyl radicals that can participate in controlled addition reactions with various substrates. The comparative analysis demonstrates that the combination of aromatic stabilization through the phenyl group and fluoroalkyl radical stability creates a uniquely reactive system.

属性

IUPAC Name |

(2-bromo-1,1,2,2-tetrafluoroethyl)sulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4S/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKRNLPIVVTRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s known that this compound is a fluoroalkylbromide. Fluoroalkylbromides are often used in organic synthesis due to their reactivity, suggesting that the compound could interact with a variety of biological targets.

Mode of Action

It’s known that this compound is a radical source of the phenylsulfanyltetrafluoroethyl moiety. This suggests that it may undergo reactions that generate radicals, which can then interact with other molecules in the system.

生物活性

(2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane, with the molecular formula CHBrFS and a molecular weight of 289.09 g/mol, is a compound of significant interest in organic chemistry due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This article focuses on the biological activity of this compound, exploring its mechanisms of action, synthesis pathways, and relevant case studies.

The compound is categorized as a fluoroalkylbromide and acts primarily as a radical source. Its biological activity is linked to the generation of the phenylsulfanyltetrafluoroethyl moiety, which can participate in various chemical reactions including nucleophilic substitutions and radical additions. The radical nature of this compound allows it to interact with biological macromolecules, potentially influencing cellular processes.

Synthesis and Applications

This compound can be synthesized through several methods. One notable approach involves the metallation of tetrafluoroethyl bromides using organometallic reagents under controlled conditions. This method allows for selective reactions with electrophiles such as aldehydes and ketones, leading to diverse products that may exhibit biological activity.

Table 1: Synthesis Pathways for this compound

| Synthesis Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic Fluoroalkyl Transfer | CsF, silanes | High | Efficient for generating fluoroalkylated products |

| Radical Addition Reactions | Tributyltin hydride | Moderate | Generates fluoroalkyl radicals |

| Metallation with Grignard Reagents | i-PrMgCl·LiCl | Variable | Selective for electrophilic partners |

Biological Activity Studies

Recent studies have highlighted the potential antiproliferative properties of compounds containing tetrafluoroethyl groups. For instance, research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .

Case Study: Antiproliferative Activity

In a study evaluating the biological effects of fluorinated compounds, this compound was tested alongside other fluorinated derivatives. The results demonstrated that this compound could inhibit cell proliferation in specific cancer models at concentrations that did not adversely affect normal cell viability .

Comparative Analysis with Related Compounds

To further understand the biological implications of this compound, it is beneficial to compare its activity with that of structurally similar compounds.

Table 2: Biological Activity Comparison

| Compound Name | Structure Type | Antiproliferative Activity | Toxicity Level |

|---|---|---|---|

| This compound | Fluoroalkylbromide | Moderate | Low |

| Trifluoromethyl phenyl sulfide | Fluorinated sulfide | High | Moderate |

| Perfluorinated sulfonamide | Perfluorinated compound | Low | High |

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features and functional groups:

| Compound Name | Molecular Formula | Functional Group | Key Structural Features |

|---|---|---|---|

| (2-Bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane | C₈H₅BrF₄S | Sulfane (C–S–C) | Bromo-tetrafluoroethyl group, phenyl ring |

| (2-Bromo-4-fluorophenyl)(methyl)sulfane | C₇H₆BrFS | Sulfane (C–S–C) | Bromo-fluorophenyl group, methyl group |

| 2-Bromo-1,2-diphenylethenyl 4-methylphenyl sulfoxide | C₁₅H₁₃BrOS | Sulfoxide (S=O) | Bromo-diphenylethenyl, methylphenyl group |

| (2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide | C₁₀H₁₄Br₂S | Sulfonium salt (S⁺) | Ionic bromide, bromo-phenylethyl chain |

| Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester | C₂BrF₄SO₃ | Sulfate ester (O=S=O) | Bromo-tetrafluoroethyl ester group |

Key Observations :

- The target compound’s sulfane group distinguishes it from sulfoxides (oxidized S=O) and sulfonium salts (ionic S⁺) .

(a) Sulfanes vs. Sulfoxides

- Sulfanes (e.g., the target compound and (2-Bromo-4-fluorophenyl)(methyl)sulfane) are less oxidized than sulfoxides, making them more reactive in alkylation or halogenation reactions. Sulfoxides, however, are widely used in pharmaceuticals due to their stability and antibacterial properties .

- Example: 2-Bromo-1,2-diphenylethenyl sulfoxide exhibits fungicidal activity, whereas sulfanes like the target compound may serve as intermediates in synthesizing fluorinated drugs .

(b) Ionic vs. Neutral Sulfur Compounds

- Sulfonium salts (e.g., (2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide) are ionic, offering high solubility in polar solvents. In contrast, neutral sulfanes like the target compound are likely more lipophilic, favoring organic-phase reactions .

(c) Fluorinated Esters vs. Sulfanes

- The fluorosulfuric acid ester () contains a reactive sulfate ester group, prone to hydrolysis. The target compound’s sulfane moiety may instead participate in C–S bond-forming reactions, leveraging bromine as a leaving group .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2-bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane, and how do reaction conditions influence yield?

- Methodology : Copper-mediated fluoroalkylation using 2-bromo-1,1,2,2-tetrafluoroethyl precursors and aryl halides is a key approach. For example, Cu(0) facilitates coupling with iodobenzene derivatives in anhydrous DMF at 80–100°C, achieving yields of 45–72% depending on substituent effects .

- Critical Variables : Catalyst loading (5–10 mol%), solvent polarity, and temperature. Lower yields (<50%) occur with electron-deficient aryl halides due to reduced nucleophilicity of the intermediate RCF₂Cu species.

Q. How can the structural and electronic properties of this compound be characterized?

- Analytical Workflow :

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -70 to -120 ppm for CF₂ groups), ¹H NMR (δ 7.2–7.8 ppm for phenyl protons), and ¹³C NMR for sulfur-carbon coupling analysis.

- X-ray Crystallography : Resolves Br···F non-covalent interactions, critical for understanding steric effects in reactions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments).

Q. What are the stability considerations for handling this compound under basic or nucleophilic conditions?

- Instability Mechanisms : The sulfane group undergoes disproportionation under strong bases (e.g., KOtBu), forming phenyl sulfones and sulfides. Stabilization requires inert atmospheres (N₂/Ar) and aprotic solvents (e.g., THF) .

- Storage : Store at -20°C in amber vials to prevent photolytic degradation of the C-Br bond.

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence reactivity in cross-coupling reactions?

- Case Study : Electron-donating groups (e.g., -OMe) on the phenyl ring enhance nucleophilic aromatic substitution (SNAr) with RCF₂Cu intermediates, while electron-withdrawing groups (-NO₂) suppress reactivity. Kinetic studies show a Hammett ρ value of +1.2, indicating a charge-building transition state .

- Design Strategy : Incorporate para-substituted arylboronic esters for Suzuki-Miyaura coupling, optimizing electronic matching between reactants.

Q. What contradictions exist in reported bioaccumulation data for structurally related fluoroalkyl sulfides, and how should they be addressed?

- Data Conflicts : Some studies report log Pow values of ~2.18 for analogous fluorinated ethers (indicating moderate lipophilicity), while others lack empirical data .

- Resolution Approach : Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Validate with isotope-labeled tracer studies in model organisms.

Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed monofluoromethylation involving this compound?

- Mechanistic Pathway : Oxidative addition of Pd(0) to the C-Br bond forms a Pd(II)-CF₂ intermediate. Transmetalation with arylboronic esters proceeds via a four-membered transition state, favoring para-substitution due to reduced steric hindrance .

- Kinetic Control : Lower temperatures (25–40°C) favor monofluoromethylation over difluoromethyl byproducts.

Research Challenges and Recommendations

- Data Gaps : Limited empirical data on environmental persistence. Prioritize OECD 307/308 testing for soil/water half-life.

- Synthetic Optimization : Screen ionic liquids as green solvents to improve reaction efficiency and reduce byproducts.

- Mechanistic Studies : Use DFT calculations to map transition states in palladium-catalyzed pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。